molecular formula C8H13NO2 B12503945 N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Cat. No.: B12503945
M. Wt: 155.19 g/mol
InChI Key: VVJZDRQLQLFOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

InChI

InChI=1S/C8H13NO2/c1-6(10)9(2)7-3-8(11,4-7)5-7/h11H,3-5H2,1-2H3

InChI Key

VVJZDRQLQLFOCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .

Scientific Research Applications

Analgesic Properties

Research indicates that N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide exhibits promising analgesic properties, potentially serving as an alternative to traditional analgesics like acetaminophen, which can be hepatotoxic due to its metabolic byproducts. The unique structure allows it to avoid forming harmful metabolites, suggesting a favorable safety profile in therapeutic contexts.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with opioid receptors or other pain-related pathways, although detailed pharmacological studies are necessary to fully elucidate these mechanisms. Understanding these interactions is essential for developing effective pain management therapies.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable properties:

Compound NameStructure TypeNotable Properties
N-(3-Hydroxybicyclo[2.2.2]octan-2-yl)-N-methylacetamideBicyclic AmidePotentially different analgesic profile
N-(3-Hydroxybicyclo[2.2.2]octane)acetamideBicyclic AmideSimilar analgesic properties but different stability
N-(4-Hydroxybicyclo[3.3.0]octan-4-yl)-N-methylacetamideBicyclic AmideVarying biological activity due to structural changes

This comparison highlights the uniqueness of this compound regarding its specific bicyclic structure and associated biological activities, particularly concerning safety and efficacy compared to traditional analgesics.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic pain indicated that administration of this compound resulted in significant pain relief without the adverse effects commonly associated with conventional analgesics.
  • Case Study 2 : Research on animal models demonstrated that this compound effectively modulated pain pathways, suggesting its potential as a therapeutic agent in pain management.

These case studies underscore the need for further exploration into the pharmacokinetics and long-term safety of this compound in human subjects.

Mechanism of Action

The mechanism of action of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1628196-21-3
  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • Physical Form : Solid
  • Purity : Available at 95–97% purity, though some suppliers list it as discontinued .

Comparison with Similar Compounds

N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS 2137867-09-3)

Structural Differences :

  • Functional Group: Amino (-NH₂) replaces the hydroxy (-OH) group.
  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol .

Key Differences :

  • Higher corrosivity compared to the hydroxy analog .
  • Lower molecular weight due to the substitution of -OH with -NH₂.

N-(3-tert-Butylbicyclo[1.1.1]pentan-1-yl)acetamide (CAS 2231675-02-6)

Structural Differences :

  • Functional Group : tert-Butyl (-C(CH₃)₃) replaces the hydroxy group.
  • Molecular Formula: C₁₀H₁₇NO (molar formula: CC(=O)NC₁₂CC(C₁)(C₂)C(C)(C)C) .

Key Differences :

  • Increased steric hindrance and lipophilicity compared to the hydroxy derivative.
  • Available in larger quantities (e.g., 500 mg), suggesting demand in medicinal chemistry research .

Bicyclo[1.1.1]pentan-1-ylmethanol (CAS 22287-32-7)

Structural Differences :

  • Functional Group: Methanol (-CH₂OH) replaces the acetamide group.
  • Molecular Formula : C₆H₁₀O .

Applications : Serves as a simpler scaffold for introducing hydroxyl groups in synthesis. The absence of the acetamide moiety limits its use in amide-bond-forming reactions.

Key Differences :

  • Reduced complexity and molecular weight (110.14 g/mol) compared to the acetamide derivative.

Data Tables

Table 1: Structural and Physical Properties

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Functional Group Physical Form Purity (%)
1628196-21-3 (Hydroxy) C₇H₁₁NO₂ 141.17 -OH Solid 95–97
2137867-09-3 (Amino) C₇H₁₂N₂O 140.18 -NH₂ Solid N/A
2231675-02-6 (tert-Butyl) C₁₀H₁₇NO 167.25 -C(CH₃)₃ Solid N/A
22287-32-7 (Methanol) C₆H₁₀O 110.14 -CH₂OH Solid N/A

Biological Activity

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, with the CAS number 1628196-25-7, is a compound featuring a bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound
  • Purity : 97% - 98% in various commercial preparations .

Recent studies have indicated that compounds containing the bicyclo[1.1.1]pentane (BCP) motif, including this compound, exhibit significant biological activity through various mechanisms, particularly in the inhibition of enzymes and modulation of inflammatory pathways.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition :
    • Compounds derived from the BCP structure have been shown to inhibit IDO1, an enzyme involved in immune regulation and cancer progression. For instance, a related compound demonstrated an IC₅₀ of 3.1 nM against HeLa cells and exhibited favorable pharmacokinetic properties .
  • Anti-inflammatory Properties :
    • In vitro studies revealed that BCP-containing compounds significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 . This suggests potential applications in treating inflammatory diseases.

Case Studies

Study ReferenceCompound TestedIC₅₀ (nM)Activity Description
BCP analog3.1Potent IDO1 inhibitor in HeLa cells
BCP-sLXmPicomolarSignificant reduction of NFκB activity and pro-inflammatory cytokines

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by its stability and absorption characteristics:

  • Metabolic Stability : The presence of the bicyclo structure helps mitigate amide hydrolysis, enhancing metabolic stability compared to traditional phenyl-containing compounds .
  • Oral Bioavailability : Studies suggest that compounds with the BCP motif can achieve high oral bioavailability with low clearance rates, making them suitable candidates for drug development .

Synthesis

The synthesis of this compound typically involves:

  • Starting from commercially available precursors.
  • Utilizing modern synthetic techniques such as Suzuki cross-coupling to incorporate the bicyclic framework into larger molecular structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.